Cas no 478032-13-2 (N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine)

N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine Chemical and Physical Properties
Names and Identifiers
-
- N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
- N3,N3,N5,N5-tetramethyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-1,2,4-triazole-3,5-diamine
- N3,N3,N5,N5-tetramethyl-1-(2,4,5-trichlorophenylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
-
- Inchi: 1S/C12H14Cl3N5O2S/c1-18(2)11-16-12(19(3)4)20(17-11)23(21,22)10-6-8(14)7(13)5-9(10)15/h5-6H,1-4H3
- InChI Key: SZNHJZPDGMEPBI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1S(N1C(=NC(N(C)C)=N1)N(C)C)(=O)=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 515
- XLogP3: 4
- Topological Polar Surface Area: 79.7
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-10mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 10mg |
¥828 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-20mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 20mg |
¥1125 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-1mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 1mg |
¥556 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-25mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 25mg |
¥1428 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-100mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 100mg |
¥1911 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-5mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 5mg |
¥600 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-50mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 50mg |
¥1337 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661533-2mg |
N3,N3,N5,N5-tetramethyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine |
478032-13-2 | 98% | 2mg |
¥555 | 2023-04-14 |
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine Related Literature
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Research Brief on N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine (CAS: 478032-13-2)
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine (CAS: 478032-13-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and sulfonyl functional groups, has shown promising potential in various therapeutic applications, particularly in the development of targeted small-molecule inhibitors. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic uses.
The compound's structure, featuring a 2,4,5-trichlorophenylsulfonyl moiety, suggests potential interactions with biological targets such as enzymes and receptors. Preliminary research indicates that it may exhibit inhibitory activity against specific kinases or proteases, making it a candidate for drug development in oncology and inflammatory diseases. The dimethylamino groups further enhance its solubility and bioavailability, which are critical factors for its pharmacokinetic profile.
Recent in vitro studies have demonstrated that N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine exhibits potent inhibitory effects on certain cancer cell lines, with IC50 values in the low micromolar range. These findings are supported by molecular docking simulations, which suggest strong binding affinity to the active sites of target proteins. Additionally, the compound has shown moderate stability in plasma, indicating potential for further optimization in drug formulation.
Despite these promising results, challenges remain in the compound's development. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is focused on structural modifications to improve its selectivity and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.
In conclusion, N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine represents a promising scaffold for drug discovery. Its unique chemical properties and preliminary biological activity warrant further investigation to fully explore its therapeutic potential. Future studies should prioritize in vivo efficacy and safety assessments to validate its candidacy for clinical development.
478032-13-2 (N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine) Related Products
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)




